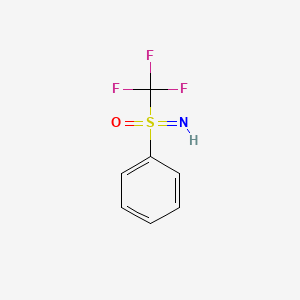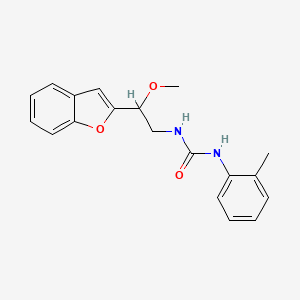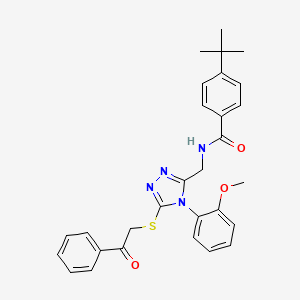
Imino(phenyl)(trifluoromethyl)-lambda6-sulfanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of aldehydes or ketones with primary or secondary amines . A Schiff base is typically formed through the condensation of aldehydes or ketones with primary amines, excluding water molecules under controlled reaction conditions in an alcoholic environment .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques such as FT-IR, 1H NMR, mass spectroscopy, and elemental analysis . Density functional theory (DFT) has been used to determine the geometrical and thermal properties of these compounds .Chemical Reactions Analysis
The reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives, also known as Schiff bases . The formation of a new carbon–carbon bond is accompanied by a proton transfer and is an atom-economic process .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using differential scanning calorimetry (DSC) and a polarized optical microscope (POM) . These compounds display great thermal stability across a broad temperature range .科学的研究の応用
Synthesis and Analytical Applications
The synthesis of fluorine-substituted spiroidalthiazolidin-4-one derivatives of sulfa drugs, involving the condensation of sulfanilamide, sulfapyridine, and sulfadiazine with steroids, showcases the chemical versatility of similar compounds. These synthesized derivatives exhibit significant antimicrobial activities against pathogenic bacteria and fungi, highlighting their potential in developing new antibacterial and antifungal agents (Makki et al., 2016).
Reaction Mechanisms and Catalysis
Research into the reactions of triazoles with thioesters under rhodium(II) catalysis to produce β-sulfanyl enamides illustrates the innovative methods of inserting an enamine moiety into the sulfur-carbonyl bond. This stereoselective process opens new pathways for synthesizing sulfur-containing compounds, which are valuable in medicinal chemistry and materials science (Miura et al., 2015).
Corrosion Inhibition
The inhibition of mild steel corrosion in hydrochloric acid media by Schiff base compounds derived from imino(phenyl)(trifluoromethyl)-lambda^6-sulfanone derivatives underscores the potential of these compounds in industrial applications. Their ability to significantly decrease corrosion rates points to their utility in materials protection and preservation, especially in harsh chemical environments (Behpour et al., 2009).
Electrocatalysis and Voltammetry
The voltammetric behavior of some newly synthesized spirothiazolidinone steroids highlights the electrochemical applications of compounds with similar structures to imino(phenyl)(trifluoromethyl)-lambda^6-sulfanone. Such compounds can be utilized in the development of new electrocatalysts and analytical sensors for detecting and quantifying metal ions in aqueous solutions (Makki et al., 2016).
Advanced Materials and Chemical Synthesis
The development of crystalline, shelf-stable reagents for the synthesis of sulfur(VI) fluorides from compounds related to imino(phenyl)(trifluoromethyl)-lambda^6-sulfanone showcases the potential of these compounds in facilitating complex chemical syntheses. Such reagents are critical for producing aryl fluorosulfates and sulfamoyl fluorides, which have applications in pharmaceuticals and materials science (Zhou et al., 2018).
作用機序
Target of Action
The primary target of Imino(phenyl)(trifluoromethyl)-lambda6-sulfanone is the protein methionine aminopeptidase . This enzyme plays a crucial role in protein synthesis by removing the N-terminal methionine from nascent proteins .
Mode of Action
This compound interacts with its target, methionine aminopeptidase, by binding to the active site of the enzyme . This interaction inhibits the enzyme’s activity, preventing it from removing the N-terminal methionine from nascent proteins .
Biochemical Pathways
The action of this compound affects the protein synthesis pathway. By inhibiting methionine aminopeptidase, it disrupts the maturation of nascent proteins, which can have downstream effects on various cellular processes that rely on these proteins .
Pharmacokinetics
Based on its chemical structure, it is expected to have low aqueous solubility and low volatility . These properties could impact its bioavailability, but further studies are needed to confirm this.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of methionine aminopeptidase. This can lead to the accumulation of immature proteins within the cell, potentially affecting various cellular functions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment could affect the compound’s solubility and therefore its bioavailability. Additionally, the presence of other molecules could potentially interfere with its binding to methionine aminopeptidase .
特性
IUPAC Name |
imino-oxo-phenyl-(trifluoromethyl)-λ6-sulfane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NOS/c8-7(9,10)13(11,12)6-4-2-1-3-5-6/h1-5,11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOIUZZQTKKJGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=N)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
95414-68-9 |
Source


|
| Record name | trifluoromethylphenyl sulfoximine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2708402.png)


![(E)-4-(Dimethylamino)-N-[1-(pyrrolidine-1-carbonyl)piperidin-3-yl]but-2-enamide](/img/structure/B2708407.png)
![2-{[1-(3-chloropyridin-4-yl)azetidin-3-yl]methyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2708408.png)


![Ethyl 3-(4-methoxyphenyl)-5-[(3-methylbenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2708412.png)
![N-(1,3-benzodioxol-5-yl)-2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetamide](/img/structure/B2708413.png)
![(3As,7aR)-3a,4,5,6,7,7a-hexahydro-1H-[1,3]oxazolo[5,4-c]pyridin-2-one;hydrochloride](/img/structure/B2708414.png)
![1-methyl-1H-benzo[d]imidazol-6-ol](/img/structure/B2708416.png)


![[1-(2-Fluoroethyl)-4-iodo-1H-pyrazol-5-yl]methanol](/img/structure/B2708424.png)